molecular formula C20H26N2O3S2 B2831660 N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-00-9

N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2831660
CAS No.: 941875-00-9
M. Wt: 406.56
InChI Key: AUGBBFUKLIZSSA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a cyclohexyl group, and a dimethoxybenzyl thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dimethoxybenzyl chloride with thioamide to form the thioether, which is then cyclized with α-bromoacetylcyclohexane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions to yield a dihydrothiazole derivative.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzyl thioether derivatives.

Scientific Research Applications

N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity by generating reactive intermediates that can modify biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Benzyl thioethers: Compounds with a benzyl thioether group, which can undergo similar chemical reactions and have comparable applications in medicinal chemistry.

Uniqueness

N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is unique due to the combination of its structural features, including the cyclohexyl group, dimethoxybenzyl thioether, and thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-24-17-8-14(9-18(11-17)25-2)12-26-20-22-16(13-27-20)10-19(23)21-15-6-4-3-5-7-15/h8-9,11,13,15H,3-7,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGBBFUKLIZSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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